3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and coumarin Thiazoles are known for their diverse biological activities, while coumarins are widely recognized for their medicinal properties
Mechanism of Action
Target of Action
The compound 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one, also known as 3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole derivatives can be diverse, depending on the specific compound and its targets . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways . For instance, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . .
Pharmacokinetics
The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, determine its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the ADME properties of thiazole derivatives.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it induces. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with p-toluidine and a thiazole derivative under specific conditions. One common method includes:
Starting Materials: 4-hydroxycoumarin, p-toluidine, and a thiazole derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as silica-supported tungstosilisic acid, under reflux conditions in a suitable solvent like methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and coumarin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(2-(p-tolylamino)thiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
3-[2-(4-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-8-14(9-7-12)20-19-21-16(11-24-19)15-10-13-4-2-3-5-17(13)23-18(15)22/h2-11H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVPGQFMOYGSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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